N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. One efficient procedure for preparing 2-bromo-5-ethylfuran involves the bromination of furan derivatives . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to the aryl hydrocarbon receptor (AHR), inhibiting its activation and subsequent nuclear translocation . This interaction can modulate various physiological processes, including immune responses and cancer cell migration .
Comparison with Similar Compounds
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide can be compared to other similar compounds, such as:
1-(furan-2-yl)-2-nitroethene: This compound shares the furan ring but differs in its nitro group and overall structure.
6-(5-bromofuran-2-yl)nicotinonitrile: This compound features a bromofuran ring and a nitrile group, making it structurally similar but functionally different.
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)12-18-19-13(22-12)17-11(20)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMQSMUAARWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.